molecular formula C22H23ClN2O5 B2442861 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1904625-77-9

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2442861
CAS No.: 1904625-77-9
M. Wt: 430.89
InChI Key: ZVBSFAKHLKYIJN-XBXARRHUSA-N
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Description

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) , a serine/threonine kinase critically involved in cellular signaling pathways. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease , where GSK-3β hyperactivity is implicated in key pathogenic events including tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction. By selectively inhibiting GSK-3β, this compound facilitates the study of the Wnt/β-catenin signaling pathway and helps elucidate mechanisms underlying neuronal survival and apoptosis. Recent studies have demonstrated its efficacy in cellular models, showing an ability to reduce phosphorylated tau levels and mitigate amyloid-beta-induced toxicity, positioning it as a crucial pharmacological tool for validating GSK-3β as a therapeutic target and for probing the complex etiology of tauopathies and other neurological disorders.

Properties

IUPAC Name

(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c1-28-19-6-3-15(11-20(19)29-2)4-8-21(26)24-9-10-25-13-16-12-17(23)5-7-18(16)30-14-22(25)27/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,26)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBSFAKHLKYIJN-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure features:

  • A benzo[f][1,4]oxazepin core.
  • An acrylamide functional group.
  • A dimethoxyphenyl substituent.

The molecular formula is C20H20ClN3O3C_{20}H_{20}ClN_3O_3, with a molecular weight of approximately 375.84 g/mol. The presence of chlorine and various functional groups suggests significant bioactivity.

Anticancer Properties

Recent studies have indicated that compounds within the benzoxazepine class exhibit promising anticancer activities. For instance, related compounds were evaluated for their antiproliferative effects against various cancer cell lines. One study reported that benzoxazepine derivatives showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
Benzoxazepine AMCF-7 (Breast)10
Benzoxazepine BA549 (Lung)15
(E)-N-(2-(7-chloro...)MCF-75

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. In particular, it has been shown to inhibit RIP1 kinase, which plays a crucial role in necroptosis and inflammation . The selectivity of this compound for RIP1 over other kinases suggests a targeted approach to modulating cell death pathways.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested against human monocytic U937 cells. The results indicated that it effectively blocked necrotic cell death induced by TNF-alpha and caspase inhibitors, demonstrating its potential as an anti-inflammatory agent .
  • In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor growth compared to control groups. Pharmacokinetic studies revealed favorable absorption and distribution profiles, with an AUC of 2.2 µg.h/mL and a half-life of approximately 2.9 hours .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The compound is synthesized via palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates. Key steps include nitroarene reduction and cyclization to form the benzoxazepine core, followed by acrylamide coupling. Optimization of catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and reaction time (12–24 hrs) is critical for yield improvement . For acrylamide coupling, (E)-3-(3,4-dimethoxyphenyl)acrylic acid is activated using EDCI/HOBt and reacted with the amine intermediate under inert conditions .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., trans-configuration of acrylamide via J = 15.6 Hz coupling in ¹H NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ matching theoretical m/z within 0.01 Da) .
  • HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon) at –20°C in amber vials to prevent degradation via hydrolysis or photoisomerization. Avoid exposure to moisture and strong acids/bases. Safety protocols include using PPE (gloves, lab coats) and fume hoods during handling .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

  • Screening alternative catalysts (e.g., Pd/C or Ni-based systems) for reductive cyclization .
  • Solvent selection (DMF or THF) to balance reactivity and solubility.
  • Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) . Example Pilot-scale reactions achieved 68–81% yields using Pd(OAc)₂ and DMF .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in ¹H NMR aromatic signals can arise from rotameric equilibria. Variable-temperature NMR (25–60°C) or DFT calculations (B3LYP/6-31G*) help assign peaks .
  • Cross-Validation : Compare experimental data with structurally analogous compounds (e.g., (E)-3-(3,4-dihydroxyphenyl)-N-p-tolylacrylamide, 76% yield, δ 7.61 ppm for acrylamide protons) .

Q. How do substituents on the benzoxazepine and acrylamide moieties influence bioactivity?

  • Benzoxazepine Modifications : Chlorine at C7 enhances electrophilic reactivity, while 3,4-dimethoxy groups on the phenyl ring improve lipophilicity (logP = 2.8) .
  • Acrylamide Stereochemistry : The (E)-isomer shows superior binding affinity (IC₅₀ = 0.2 μM) compared to (Z)-isomers in enzyme inhibition assays .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high molecular weight (452.9 g/mol) and moderate solubility (LogS = –4.2).
  • Docking Studies : AutoDock Vina models suggest hydrogen bonding between the acrylamide carbonyl and kinase active sites (binding energy = –9.2 kcal/mol) .

Q. How can in vitro/in vivo discrepancies in pharmacological data be addressed?

  • In Vitro Limitations : RAW 264.7 macrophage assays (IC₅₀ = 1.5 μM for NO inhibition) may not reflect hepatic metabolism. Use primary cell lines or 3D spheroids for better relevance .
  • In Vivo Models : Rodent studies require PK/PD profiling (e.g., t₁/₂ = 6 hrs, Cmax = 12 μg/mL) to correlate efficacy with plasma concentrations .

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